2,3-Dichloro-1-propene

Description

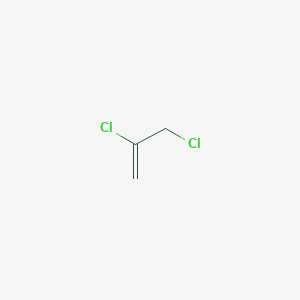

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCMQXTWHPRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025012 | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloropropene is a colorless to yellow liquid with an odor of chloroform. Sinks in water. Produces irritating vapor. (USCG, 1999), Straw-colored liquid with odor like chloroform; [HSDB] | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

201 °F at 760 mmHg (NTP, 1992), 94 °C @ 760 mm Hg | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992), 15 °C, 59 °F (15 °C) (Tag Closed Cup) | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, benzene, Soluble in chloroform, In water, 21,500 mg/l @ 25 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.211 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.211 @ 20 °C/4 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (air= 1) | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

53 mmHg at 68 °F (NTP, 1992), 61.2 [mmHg], 61.2 mm Hg @ 25 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Straw-colored liquid, Colorless to yellow | |

CAS No. |

78-88-6 | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370TNK5I41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (NTP, 1992), 10 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 2,3-Dichloro-1-propene from 1,2,3-Trichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dichloro-1-propene from 1,2,3-trichloropropane (B165214), a critical process for the utilization of a common industrial byproduct. 1,2,3-trichloropropane is often generated during the production of epichlorohydrin, and its conversion to the more versatile this compound represents a significant value-add proposition in chemical manufacturing and pharmaceutical development.[1][2] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.

Core Synthesis Pathway: Dehydrochlorination

The primary method for synthesizing this compound from 1,2,3-trichloropropane is through a dehydrochlorination reaction. This elimination reaction is typically facilitated by a strong base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds by removing a molecule of hydrogen chloride (HCl) from the 1,2,3-trichloropropane backbone, resulting in the formation of a carbon-carbon double bond.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of this compound. Below are protocols derived from established research, including a general method and a more specific, catalyzed approach.

General Dehydrochlorination Protocol

An optimized synthesis of 2,3-dichloroprop-1-ene can be achieved through the reaction of 1,2,3-trichloropropane with a dilute aqueous solution of sodium hydroxide.[3][4]

Materials:

-

1,2,3-trichloropropane (TCP)

-

Dilute aqueous sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trichloropropane with a dilute aqueous solution of NaOH.

-

Heat the reaction mixture to 50°C with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the desired conversion is achieved.

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by distillation if necessary.

Phase-Transfer Catalyzed Dehydrochlorination

The use of a phase-transfer catalyst can significantly enhance the reaction rate.[4] A patented method utilizes benzyltriethylammonium chloride as the catalyst.[5]

Materials:

-

1,2,3-trichloropropane (can be of 65-80% purity)[5]

-

Aqueous sodium hydroxide or potassium hydroxide (20-30% concentration is preferable)[5]

-

Benzyltriethylammonium chloride (catalyst)

-

Standard laboratory glassware

Procedure:

-

Charge a reaction vessel with the aqueous solution of caustic soda or potassium hydroxide and the benzyltriethylammonium chloride catalyst. The amount of catalyst should be 0.1 to 3.0 mol% based on the pure 1,2,3-trichloropropane content.[5]

-

Stir the mixture and cool to a temperature between -10°C and 30°C, with a preferred range of 0°C to 20°C.[5]

-

Slowly add the 1,2,3-trichloropropane to the reaction mixture while maintaining the desired temperature. The amount of caustic soda or potash used should be 2.5 to 5.0 equivalent times based on the pure 1,2,3-trichloropropane content.[5]

-

Allow the reaction to proceed for 1 to 5 hours.[5]

-

After the reaction is complete, perform a liquid separation to isolate the organic layer containing the this compound.[5]

-

The product can be further purified by simple distillation to a purity of 93.8%, or by rectification to achieve a purity of 98% or higher.[5]

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize the key quantitative data from the cited literature.

| Parameter | Value | Source |

| Optimized Yield | 88% | [3][4] |

| Reaction Temperature | 50°C | [3][4] |

| Reagent | Dilute aqueous NaOH | [3][4] |

Table 1: Optimized Conditions for General Dehydrochlorination

| Parameter | Value Range | Preferred Range | Source |

| Purity of Starting Material | 65 - 80% | - | [5] |

| Catalyst Loading (mol%) | 0.1 - 3.0 | - | [5] |

| Base Concentration | - | 20 - 30% | [5] |

| Base to TCP Ratio (equivalent) | 2.5 - 5.0 | - | [5] |

| Reaction Temperature | -10 to 30°C | 0 to 20°C | [5] |

| Reaction Time | 1 - 5 hours | - | [5] |

| Purity after Simple Distillation | 93.8% | - | [5] |

| Purity after Rectification | ≥ 98% | - | [5] |

Table 2: Key Parameters for Phase-Transfer Catalyzed Synthesis

Byproducts and Side Reactions

Under certain conditions, particularly at higher temperatures (80-100°C), the reaction of 1,2,3-trichloropropane with a NaOH solution can lead to the formation of byproducts such as 2-chloroprop-2-en-1-ol and bis(2-chloroprop-2-en-1-yl)ether.[3] Careful control of the reaction temperature is therefore essential to maximize the yield of the desired this compound and minimize the formation of these impurities.

Conclusion

The synthesis of this compound from 1,2,3-trichloropropane via dehydrochlorination is a well-established and efficient process. For researchers and professionals in drug development and chemical synthesis, understanding the nuances of the reaction conditions, including the choice of base, temperature, and the potential use of phase-transfer catalysts, is paramount for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for the practical application of this important chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. WO1994007821A1 - Processes for converting 1,2,3-trichloropropane to allyl chloride and propylene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane and Its Synthetic Transformations | Chemické listy [w.chemicke-listy.cz]

- 5. JP2636382B2 - Method for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dichloro-1-propene (CAS No: 78-88-6), a versatile chloroalkene intermediate used in organic synthesis. This document consolidates key quantitative data into structured tables for ease of reference, details standardized experimental protocols for property determination, and outlines its principal chemical reactions and metabolic pathways. The information presented is intended to support researchers, scientists, and professionals in drug development and other chemical industries in the safe and effective handling and application of this compound.

Chemical Identity and Physical Properties

This compound, also known as 2,3-dichloropropylene or 2-chloroallyl chloride, is a colorless to pale yellow liquid with a pungent, chloroform-like odor. It is a crucial raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

Physical and Chemical Property Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₂ | [1][2][3][4][5][6] |

| Molecular Weight | 110.97 g/mol | [1][2][4][5][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Odor | Pungent, Chloroform-like | [1] |

| Melting Point | -83 °C | [1][9] |

| Boiling Point | 93 - 96 °C | [1][2][8][9] |

| Density | 1.204 - 1.211 g/mL at 20-25 °C | [1][2][7][8][9] |

| Refractive Index (n20/D) | 1.460 - 1.462 | [1][7][8][9][10] |

| Vapor Pressure | 44 mmHg at 20 °C | [8][10] |

| Vapor Density | 3.8 (vs air) | [8][10] |

| Flash Point | 10 °C (50 °F) - closed cup | [1][2][8] |

| Water Solubility | <0.1 g/100 mL at 22 °C to 2 g/L | [1][2] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and aromatic hydrocarbons | [11] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 78-88-6 | [1][2][3][4][5][6][7][8] |

| IUPAC Name | 2,3-dichloroprop-1-ene | [1][3] |

| Synonyms | 2,3-Dichloropropene, 2,3-Dichloropropylene, 2-Chloroallyl chloride | [1][2][3][4][6][8] |

| SMILES | C=C(Cl)CCl | [1][8] |

| InChI Key | FALCMQXTWHPRIH-UHFFFAOYSA-N | [1][8] |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, a standard method such as ASTM D1078 can be employed.

-

Principle: This test method covers the determination of the distillation range of volatile organic liquids that are chemically stable during the process.

-

Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature sensor.

-

Procedure:

-

A measured volume of the sample is placed in the distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature interval from the initial boiling point to the point where a specified percentage of the sample has distilled.

-

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. ISO 1183-1 Method B (liquid pycnometer method) is a suitable standard procedure.

-

Principle: The density is calculated from the mass of the liquid and its volume, determined by the calibrated volume of a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a precision balance, and a constant-temperature bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid and placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely by removing any excess liquid that has expanded through the capillary.

-

The pycnometer and its contents are re-weighed.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a fundamental physical property of a substance and can be measured with a refractometer. The OECD Test Guideline 107 provides a standard approach.

-

Principle: The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance. It is measured by observing the angle of refraction of light as it passes from a prism of known refractive index into the liquid sample.

-

Apparatus: An Abbé refractometer is commonly used, which allows for the direct reading of the refractive index. A constant-temperature water bath is used to control the temperature of the prism and the sample.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature by circulating water from the constant-temperature bath.

-

Light is passed through the sample, and the telescope is adjusted until the dividing line between the light and dark fields is centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. For flammable liquids like this compound, a closed-cup method is appropriate. The Pensky-Martens closed-cup test (ASTM D93) is a widely used standard.[1][2][7][9][10]

-

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[1]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.[1]

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The lid is placed on the cup, and the sample is heated at a constant rate while being stirred.[1]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is dipped into the vapor space.[1]

-

The test is continued until a flash is observed. The temperature at which this occurs is recorded as the flash point.[1]

-

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of both a double bond and allylic chlorine atoms. Its chemical behavior is characterized by susceptibility to nucleophilic substitution, addition reactions, and dehydrohalogenation.

Synthesis

A common method for the synthesis of this compound is through the dehydrochlorination of 1,2,3-trichloropropane. This reaction is typically carried out using a base, such as sodium hydroxide (B78521).

Reaction Scheme for the Synthesis of this compound:

(1,2,3-Trichloropropane reacts with sodium hydroxide to yield this compound, sodium chloride, and water.)

Nucleophilic Substitution Reactions

As an allylic halide, this compound is susceptible to nucleophilic substitution reactions. The allylic position of the chlorine atoms enhances their reactivity. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and can sometimes be accompanied by allylic rearrangement.

General Reaction Scheme for Nucleophilic Substitution:

(this compound reacts with a nucleophile (Nu⁻) to form a substituted product and a chloride ion.)

Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions. For example, the addition of hydrogen halides (HX) will follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms.

Reaction Scheme for the Addition of HCl:

(this compound reacts with hydrogen chloride to yield 1,2,2-trichloropropane.)

Dehydrohalogenation

Treatment of this compound with a strong base can lead to the elimination of HCl, resulting in the formation of a chloro-substituted alkyne or allene, depending on the reaction conditions.

Metabolic Pathways

In biological systems, this compound is known to undergo metabolic transformation. Studies in rats have identified three primary metabolic pathways. These pathways are significant for understanding the toxicology and potential bioactivation of this compound.

The metabolic fate of this compound involves detoxification through glutathione (B108866) conjugation, as well as bioactivation pathways that can lead to the formation of reactive intermediates.

Caption: Metabolic pathways of this compound in rats.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[12] It is also suspected of causing genetic defects. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Use personal protective equipment, including gloves, safety glasses, and a respirator when handling.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. A thorough understanding of its reactivity, metabolic fate, and the standardized methods for its characterization is essential for its safe and effective use in research and industrial applications. This guide provides a foundational resource for professionals working with this compound, facilitating further innovation and development.

References

- 1. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. ocw.uci.edu [ocw.uci.edu]

- 4. ipc.kit.edu [ipc.kit.edu]

- 5. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,3-Dichloro-1-propene (CAS 78-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-1-propene (CAS No. 78-88-6), a reactive organochlorine compound and versatile chemical intermediate. While its primary documented application lies in the synthesis of agrochemicals, its well-characterized reactivity and toxicological profile are of significant interest to researchers, synthetic chemists, and safety professionals across the chemical sciences, including those in drug development. This document consolidates critical data on its chemical and physical properties, detailed safety and handling information, established experimental protocols for its synthesis and analysis, and an examination of its metabolic fate. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical Identification and Properties

This compound, also known as 2-chloroallyl chloride, is a colorless to straw-colored liquid with a pungent, chloroform-like odor.[1][2] It serves as a key building block in organic synthesis due to its two reactive chlorine atoms and a double bond, which allow for a variety of chemical transformations.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₂ | [3] |

| Molecular Weight | 110.97 g/mol | [3] |

| CAS Number | 78-88-6 | [3] |

| Appearance | Colorless to light yellow/straw-colored liquid | [1][2] |

| Boiling Point | 94 °C (at 760 mmHg) | |

| Melting Point | -81.7 °C | |

| Density | 1.204 g/mL at 25 °C | |

| Vapor Pressure | 44 mmHg at 20 °C | |

| Vapor Density | 3.8 (vs air) | |

| Flash Point | 10 °C (50 °F) - Closed Cup | |

| Refractive Index | n20/D 1.461 | |

| Solubility in Water | <0.1 g/100 mL at 22 °C; Insoluble | [2] |

| Explosive Limits | 2.6% - 7.8% |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks / Data |

| ¹H NMR | Chemical shifts are observed for the vinyl protons and the methylene (B1212753) protons. |

| IR Spectrum | Key absorptions include C=C stretch (alkene), C-H stretch, and C-Cl stretch. |

| Mass Spectrum | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. |

Safety and Hazard Information

This compound is a hazardous chemical that requires strict safety protocols for handling. It is classified as a highly flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes serious eye damage, skin irritation, and may cause respiratory irritation.[3] Furthermore, it is suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.[3]

GHS Hazard Classification

| Hazard Class | Category | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor. |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | ❗ | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | 2 | ❗ | Danger | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 | corrosive | Danger | H318: Causes serious eye damage. |

| Germ Cell Mutagenicity | 2 | health hazard | Danger | H341: Suspected of causing genetic defects. |

| Specific Target Organ Toxicity (Single) | 3 | ❗ | Danger | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment | 3 | Danger | H412: Harmful to aquatic life with long lasting effects. |

Data compiled from Sigma-Aldrich Safety Data Sheet.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, designed for a laboratory setting.

Synthesis from 1,2,3-Trichloropropane (B165214)

This compound can be synthesized via the dehydrochlorination of 1,2,3-trichloropropane using a base, often with a phase-transfer catalyst to improve reaction efficiency.[4][5][6]

Reaction: C₃H₅Cl₃ (1,2,3-Trichloropropane) + NaOH → C₃H₄Cl₂ (this compound) + NaCl + H₂O

Materials:

-

1,2,3-Trichloropropane (reactant)

-

Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 20-30%)

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Dichloromethane (extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the aqueous sodium hydroxide solution and the phase-transfer catalyst (e.g., 0.1–3.0 mol% relative to the reactant).[6]

-

Reactant Addition: Cool the mixture in an ice bath to 0-10 °C. Slowly add 1,2,3-trichloropropane to the stirred solution via the dropping funnel, maintaining the temperature between 10-15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir for 1-5 hours while maintaining the cool temperature.[6] Monitor the reaction progress using Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine all organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is obtained as an oil.

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation to obtain high-purity this compound (typically >98%).

Procedure:

-

Apparatus: Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.

-

Distillation: Charge the distillation flask with the crude product and boiling chips.

-

Fraction Collection: Heat the flask gently. Discard any initial forerun. Collect the fraction that distills at the boiling point of this compound (~94 °C at atmospheric pressure).

-

Characterization: Confirm the purity of the collected fraction using GC analysis and characterize using NMR and IR spectroscopy.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound, providing both quantification and structural confirmation. The following is a representative protocol, which may require optimization for specific instrumentation.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Dilute samples to fall within the calibration range.

Caption: Analytical workflow for GC-MS analysis.

Applications in Chemical Synthesis

While generically cited as an intermediate for pharmaceuticals and dyestuffs, the most well-documented industrial application of this compound is in the production of the thiocarbamate herbicide Triallate.[2][3][7] Its bifunctional nature makes it a valuable synthon for introducing a 2-chloroallyl group into molecules, a common strategy in the synthesis of various organic compounds.

Metabolism and Toxicological Pathways

Understanding the metabolic fate of chemical intermediates is critical for assessing their toxicological risk, a key consideration in drug development and chemical safety. Studies in rats have elucidated three primary metabolic pathways for this compound. The metabolism is a balance between detoxification and bioactivation processes.

The major pathway is a detoxification route involving conjugation with glutathione (B108866) (GSH). However, two secondary pathways lead to the formation of reactive, mutagenic metabolites.

-

Glutathione Conjugation (Detoxification): Direct conjugation with GSH leads to the formation of S-(2-chloro-2-propenyl)mercapturic acid, which is then excreted.

-

P450-mediated Epoxidation (Bioactivation): Cytochrome P450 enzymes can epoxidize the double bond. The resulting epoxide is unstable and rearranges to form the highly mutagenic 1,3-dichloroacetone. This can be further metabolized to a dimercapturic acid.

-

Hydrolysis and Oxidation (Bioactivation): Hydrolysis of this compound forms 2-chloroallyl alcohol. This intermediate can be detoxified via glucuronidation or bioactivated by alcohol dehydrogenase to form the mutagenic α,β-unsaturated aldehyde, 2-chloroacrolein.

Depletion of cellular glutathione stores could potentially shift the metabolic balance towards the bioactivation pathways, increasing the formation of toxic metabolites.

Caption: Metabolic pathways of this compound in the rat.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical, chemical, and safety properties. Its utility in the synthesis of agrochemicals is clearly established. For professionals in research and drug development, while direct applications in pharmaceutical synthesis are not widely reported, a thorough understanding of this compound's reactivity, handling requirements, and complex metabolic profile is essential. The potential for bioactivation to mutagenic intermediates underscores the importance of rigorous safety assessments and control of exposure for any process utilizing this or structurally related compounds. The protocols and data presented in this guide serve as a comprehensive resource for the safe and effective use of this compound in a research and development context.

References

- 1. Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile 2,3-Dichloropropene [minds.wisconsin.edu]

- 2. 2,3-Dichloropropene | 78-88-6 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JP2636382B2 - Method for producing this compound - Google Patents [patents.google.com]

- 7. 2,3-Dichloropropene | C3H4Cl2 | CID 6565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Formula of 2,3-Dichloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of 2,3-Dichloro-1-propene (CAS No: 78-88-6). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical synthesis fields. This document details the physicochemical properties, synthesis protocols, and spectroscopic data of this compound, presenting quantitative information in clearly structured tables. Furthermore, it includes a detailed experimental protocol for its synthesis and purification, along with illustrative diagrams to elucidate its molecular structure and synthetic pathway.

Chemical Identity and Molecular Structure

This compound, also known as 2,3-dichloropropylene or 2-chloroallyl chloride, is an organochlorine compound with the chemical formula C₃H₄Cl₂.[1] Its molecular structure features a three-carbon propylene (B89431) chain with two chlorine atoms substituted at positions 2 and 3, and a double bond between carbons 1 and 2.

The structural formula is ClCH₂CCl=CH₂. This arrangement of atoms and the presence of a double bond make this compound a reactive and versatile intermediate in organic synthesis.

Below is a diagram illustrating the molecular structure of this compound.

References

An In-depth Technical Guide to 2,3-Dichloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 2,3-Dichloro-1-propene, focusing on its IUPAC nomenclature, physicochemical properties, synthesis, and spectral characteristics. The information is curated for professionals in chemical research and development.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound with the chemical formula C₃H₄Cl₂ and the structure ClCH₂CCl=CH₂ is This compound .[1] According to IUPAC rules for naming alkenes, the carbon chain is numbered starting from the end that gives the double bond the lowest possible number. In this case, the double bond is between carbons 1 and 2. Consequently, the chlorine atoms are located on carbons 2 and 3.

Common synonyms for this compound include 2,3-Dichloropropene, 2,3-Dichloropropylene, and 2-Chloroallyl chloride.[1]

Structural Analysis

The structure of this compound consists of a three-carbon propylene (B89431) chain with a double bond at the C1 position. A chlorine atom is attached to the vinylic C2 carbon, and another is attached to the allylic C3 carbon.

Physicochemical and Safety Data

The key identifiers and physicochemical properties of this compound are summarized below. It is a colorless to light yellow liquid that is highly flammable and has a low flash point.[2]

| Identifier / Property | Value | Reference |

| CAS Number | 78-88-6 | [1] |

| Molecular Formula | C₃H₄Cl₂ | [1] |

| Molecular Weight | 110.97 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.204 g/mL at 25 °C | [1] |

| Boiling Point | 94 °C | [1] |

| Vapor Pressure | 44 mmHg at 20 °C | [1] |

| Flash Point | 10 °C (50 °F) - closed cup | [1] |

| Refractive Index (n20/D) | 1.461 | [1] |

| Water Solubility | <0.1 g/100 mL at 22 ºC | [3] |

| SMILES | C=C(CCl)Cl | [4] |

| InChI Key | FALCMQXTWHPRIH-UHFFFAOYSA-N | [1][4] |

Toxicology and Safety

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[1] It is also suspected of causing genetic defects.[1] Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, is mandatory when handling this chemical.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor. |

| Acute Toxicity 4 | ❗ | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Irritation 2 | ❗ | Danger | H315: Causes skin irritation. |

| Eye Damage 1 | corrosive | Danger | H318: Causes serious eye damage. |

| STOT SE 3 | ❗ | Danger | H335: May cause respiratory irritation. |

| Mutagenicity 2 | health hazard | Danger | H341: Suspected of causing genetic defects. |

| Aquatic Chronic 3 | (none) | Danger | H412: Harmful to aquatic life with long lasting effects. |

Synthesis and Experimental Protocol

A primary method for synthesizing this compound is through the dehydrochlorination of 1,2,3-trichloropropane (B165214). This precursor is often available as a by-product from the industrial production of epichlorohydrin. The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH).

Experimental Protocol: Synthesis from 1,2,3-Trichloropropane

This protocol is adapted from established regioselective synthesis methods.[4][5]

Materials:

-

1,2,3-Trichloropropane (TCP)

-

Sodium Hydroxide (NaOH), aqueous solution (e.g., 10-30%)

-

Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride), optional

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with an aqueous solution of sodium hydroxide. If using a catalyst, add it to the NaOH solution.

-

Temperature Control: Cool the stirred basic solution to a controlled temperature, typically between 0 °C and 20 °C.[6]

-

Reagent Addition: Add 1,2,3-trichloropropane to the cooled solution dropwise over a period of 1-2 hours, ensuring the reaction temperature is maintained.

-

Reaction: After the addition is complete, allow the mixture to react for 1-5 hours at the controlled temperature.[6] An optimized reaction may proceed at 50 °C to achieve high yields.[4][5]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate.

-

Extraction: Collect the lower organic layer, which contains the crude this compound.

-

Purification: Purify the crude product by simple or fractional distillation to obtain this compound with a purity of over 98%.[6]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum shows three distinct signals corresponding to the three non-equivalent proton environments in the molecule: the two geminal protons on C1 (=CH₂) and the two diastereotopic protons on C3 (-CH₂Cl).

| Assignment | Structure | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ha | =CH₂ (trans to CCl) | 5.585 | Doublet of doublets | Jab = -1.9, Jac = -1.1 |

| Hb | =CH₂ (cis to CCl) | 5.417 | Doublet of doublets | Jba = -1.9, Jbc = -0.4 |

| Hc | -CH₂Cl | 4.158 | Singlet (broad) | Jca = -1.1, Jcb = -0.4 |

Data recorded in CDCl₃ at 89.56 MHz.[4] Note: The small long-range coupling constants may result in signals appearing as broadened singlets or multiplets depending on instrument resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals, one for each of the three carbon atoms in different chemical environments:

-

C1: The vinylic methylene (B1212753) carbon (=CH₂).

-

C2: The vinylic quaternary carbon (=CCl-).

-

C3: The allylic methylene carbon (-CH₂Cl).

References

- 1. This compound 98 78-88-6 [sigmaaldrich.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2,3-Dichloropropene(78-88-6) 1H NMR [m.chemicalbook.com]

- 5. 2,3-Dichloropropene(78-88-6) 13C NMR [m.chemicalbook.com]

- 6. homework.study.com [homework.study.com]

A Comprehensive Technical Guide to 2,3-Dichloro-1-propene for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Halogenated Alkene

This technical guide provides a thorough examination of 2,3-Dichloro-1-propene (CAS No. 78-88-6), a halogenated alkene with significant applications as a chemical intermediate in various manufacturing sectors, including agrochemicals, pharmaceuticals, and dyestuffs. This document consolidates its chemical properties, common synonyms found in literature, toxicological data, and metabolic pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

Nomenclature and Identification: Common Synonyms

In scientific and commercial literature, this compound is referred to by several synonyms. Accurate identification is crucial for both research and regulatory compliance. The most common synonyms are listed below:

-

2,3-Dichloropropene[1]

-

2,3-Dichloropropylene[1]

-

1-Propene, 2,3-dichloro-[3]

-

1,2-Dichloro-2-propene[3]

-

Propene, 2,3-dichloro-[4]

-

2,3-Dichloroprop-1-ene[5]

Physicochemical and Toxicological Data

A comprehensive understanding of the physicochemical and toxicological properties of this compound is essential for its safe handling and application in research and development. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 78-88-6 | [2][6] |

| Molecular Formula | C₃H₄Cl₂ | [4][6] |

| Molecular Weight | 110.97 g/mol | [4][6] |

| Appearance | Colorless to light yellow/pink-brownish liquid | [5] |

| Odor | Pungent, Chloroform-like | [7][8] |

| Boiling Point | 94 °C (at 760 mmHg) | [4][5] |

| Density | 1.204 g/mL at 25 °C | [5] |

| Vapor Pressure | 44 mmHg at 20 °C | [5] |

| Vapor Density | 3.8 (air = 1) | [5] |

| Flash Point | 10 °C (50 °F) - closed cup | |

| Water Solubility | <0.1 g/100 mL at 22 °C | [5] |

| Refractive Index | 1.461 at 20 °C | [5] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ (Oral) | 320 mg/kg | Rat | Oral | [9] |

| LC₅₀ (Inhalation) | 3100 mg/m³ / 4H | Mouse | Inhalation | [9] |

| LD₅₀ (Dermal) | 1580 µL/kg | Rabbit | Dermal | [9] |

| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Damage 1, Mutagenicity 2, STOT SE 3 | [1] |

Metabolic Pathways of this compound

Understanding the metabolic fate of this compound is critical for assessing its toxicological profile and potential biological interactions. In vivo studies, primarily in rats, have elucidated three main metabolic pathways. These pathways are crucial for understanding the bioactivation of the compound into potentially mutagenic metabolites.

The metabolic pathways include:

-

Glutathione (B108866) (GSH) Conjugation: Direct conjugation with glutathione, leading to the formation and excretion of S-(2-chloro-2-propenyl)mercapturic acid.

-

Cytochrome P450-mediated Epoxidation: Oxidation by cytochrome P450 enzymes to form an epoxide, which then rearranges to the highly mutagenic 1,3-dichloroacetone. This intermediate is further detoxified by conjugation with two molecules of glutathione to form a dimercapturic acid.

-

Hydrolysis and Oxidation: Hydrolysis of this compound to 2-chloroallyl alcohol. This alcohol can be excreted directly or as a glucuronide conjugate. Alternatively, it can be oxidized by alcohol dehydrogenase to the highly mutagenic 2-chloroacrolein, which is subsequently oxidized to 2-chloroacrylic acid and excreted.

Caption: Metabolic pathways of this compound in vivo.

Experimental Protocols

While detailed, step-by-step protocols from specific studies are proprietary, the general methodologies employed in the toxicological and metabolic evaluation of this compound can be summarized. These approaches are standard in the field and provide a framework for designing new studies.

General Protocol for in vivo Metabolism Study (based on rodent models):

-

Compound Preparation: Radiolabeled (e.g., ¹⁴C) this compound is synthesized and purified to a high degree. The compound is then typically dissolved in a suitable vehicle, such as corn oil, for administration.

-

Animal Dosing: Laboratory animals (e.g., Wistar or Fischer 344 rats) are administered a precise dose of the compound, often via oral gavage or intraperitoneal injection.

-

Metabolic Cage Housing: Animals are housed individually in metabolic cages that allow for the separate collection of urine, feces, and expired air.

-

Sample Collection: Urine, feces, and expired air (trapped using solutions like sodium hydroxide (B78521) for CO₂) are collected at regular intervals over a defined period (e.g., 24-72 hours).

-

Radioactivity Quantification: The total radioactivity in each collected sample (urine, feces, expired air, and remaining carcass) is determined using liquid scintillation counting to establish a mass balance.

-

Metabolite Profiling: Urine samples are often treated with enzymes like β-glucuronidase or sulfatase to hydrolyze conjugates. Samples are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate metabolites.

-

Metabolite Identification: Individual metabolite fractions are collected and their structures are elucidated using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often by comparison to synthesized authentic standards.

Caption: A typical workflow for studying the metabolism of a xenobiotic.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis due to its two reactive chlorine atoms and a double bond, which allow for a variety of chemical transformations.

-

Agrochemicals: It is a key intermediate in the production of the thiocarbamate herbicide Triallate, used for pre-emergence control of wild oats and other grasses in various crops.

-

Pharmaceuticals and Dyestuffs: The compound is utilized as a raw material and intermediate in the synthesis of pharmaceuticals and dyes, leveraging its reactive sites to build more complex molecular architectures.[5]

-

Organic Synthesis: It is employed in the synthesis of other chemical intermediates. For example, it can be synthesized from 1,2,3-trichloropropane (B165214) and can be a precursor for compounds like 2-chloroprop-2-en-1-ol and prop-2-yn-1-ol.

While the direct application of this compound in the final structure of a marketed drug is not prominently documented, its role as a versatile intermediate for creating complex scaffolds makes it a compound of interest for process chemists and those in early-stage drug discovery who are exploring novel synthetic routes. Its potential for creating chiral centers and introducing functional groups makes it a useful tool in the synthetic chemist's arsenal. Researchers in drug development should be aware of its reactivity and potential toxicological liabilities when considering its use in synthetic pathways.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 78-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1-Propene, 2,3-dichloro- [webbook.nist.gov]

- 4. 2,3-Dichloropropene | C3H4Cl2 | CID 6565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloropropene | 78-88-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile 2,3-Dichloropropene [minds.wisconsin.edu]

- 8. Page loading... [guidechem.com]

- 9. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Reactivity and Reaction Mechanisms of 2,3-Dichloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-1-propene (2,3-DCP), a halogenated alkene with the chemical formula C₃H₄Cl₂, is a versatile and reactive chemical intermediate. Its unique structure, featuring both a double bond and two chlorine atoms in allylic and vinylic positions, imparts a diverse range of chemical reactivity. This guide provides a comprehensive overview of the core chemical reactions and mechanistic pathways of this compound, with a focus on its applications in organic synthesis, particularly for the development of novel chemical entities relevant to the pharmaceutical and agrochemical industries. This document summarizes key quantitative data, details experimental protocols for significant transformations, and provides visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of this important building block.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂ | [1] |

| Molecular Weight | 110.97 g/mol | [1] |

| Boiling Point | 94 °C | |

| Density | 1.204 g/mL at 25 °C | |

| Refractive Index | 1.461 at 20 °C | |

| Flash Point | 10 °C | |

| Vapor Pressure | 44 mmHg at 20 °C | |

| Solubility in Water | < 0.1 g/100 mL at 22 °C | [2] |

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the presence of the carbon-carbon double bond and the two chloro substituents. It readily undergoes nucleophilic substitution, addition reactions, and cycloadditions, making it a valuable precursor for a variety of functionalized molecules.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack at both the allylic and vinylic positions. The allylic chloride is significantly more reactive towards nucleophilic substitution than the vinylic chloride due to the stabilization of the resulting carbocation intermediate or the lower bond dissociation energy of the C-Cl bond at the allylic position. These reactions can proceed through Sₙ1, Sₙ2, or Sₙ2' mechanisms depending on the nucleophile, solvent, and reaction conditions.

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-allyl- and N-vinyl-substituted amines. The reaction typically proceeds via nucleophilic substitution of the more reactive allylic chlorine.

Experimental Protocol: Synthesis of N-(2-chloroallyl)anilines

A general procedure for the reaction of this compound with anilines involves heating the reactants in the presence of a base to neutralize the HCl formed.

-

Reactants: this compound, substituted aniline (B41778), and a base (e.g., triethylamine (B128534) or sodium carbonate).

-

Solvent: A polar aprotic solvent such as ethanol (B145695) or DMF.

-

Procedure: To a solution of the aniline and base in the chosen solvent, this compound is added dropwise at room temperature. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

Expected Product Spectroscopic Data (Example: N-(2-chloroallyl)aniline):

-

¹H NMR and ¹³C NMR data for related compounds like 2-chloroaniline (B154045) are available and can be used as a reference for structural elucidation[3][4]. The expected spectrum for N-(2-chloroallyl)aniline would show characteristic signals for the aromatic protons, the NH proton, and the protons of the 2-chloroallyl group.

Thiols react with this compound in a similar fashion to amines, yielding thioethers. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol: Reaction with Sodium Thiophenolate

-

Reactants: this compound and sodium thiophenolate.

-

Solvent: A polar aprotic solvent like ethanol or DMF.

-

Procedure: Sodium thiophenolate is dissolved in the solvent, and this compound is added. The reaction is stirred at room temperature or gently heated to achieve complete conversion. The product is then isolated by extraction and purified. The reaction of 1,1-dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol has been shown to proceed via a second-order process, suggesting a direct Sₙ2 substitution mechanism[5].

Addition Reactions

The double bond in this compound is susceptible to electrophilic addition reactions, similar to other alkenes.

The addition of halogens, such as bromine, across the double bond of this compound leads to the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack of the bromide ion, resulting in anti-addition.

Experimental Protocol: Bromination of this compound

-

Reactants: this compound and bromine.

-

Solvent: An inert solvent such as carbon tetrachloride or dichloromethane.

-

Procedure: A solution of bromine in the chosen solvent is added dropwise to a solution of this compound at a low temperature (e.g., 0 °C) with stirring. The disappearance of the bromine color indicates the completion of the reaction. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by distillation. A similar process for the production of 2-bromo-3-chloro-propene-1 involves reacting a mixture of chlorine and bromine with allene (B1206475) in an inert solvent[6].

Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, providing access to various cyclic and heterocyclic systems.

This compound reacts with nitrile oxides, generated in situ from aldoximes, in a [3+2] cycloaddition to form 5-(chloromethyl)isoxazoles[7]. This reaction is a one-pot synthesis where this compound can serve as both a reactant and a solvent[7]. The regioselectivity of the cycloaddition is influenced by steric hindrance at the terminal carbon atom of the alkene double bond[8].

Experimental Protocol: One-Pot Synthesis of 3-Substituted 5-(Chloromethyl)isoxazoles

-

Reactants: Aldoxime, this compound, and a chlorinating agent/oxidant (e.g., N-chlorosuccinimide or Oxone®/NaCl) to generate the nitrile oxide in situ.

-